molecular formula C32H26O10 B1253197 7,7''-Di-O-methyltetrahydrohinokiflavone

7,7''-Di-O-methyltetrahydrohinokiflavone

Cat. No. B1253197
M. Wt: 570.5 g/mol
InChI Key: KVNWMXUTPZTXHZ-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7''-Di-O-methyltetrahydrohinokiflavone is a natural product found in Cycas beddomei with data available.

Scientific Research Applications

Antimalarial Activity

7,7''-Di-O-methyltetrahydrohinokiflavone, a biflavanone isolated from the leaves of Rhus retinorrhoea, has demonstrated moderate antimalarial activity. It was found to be effective against Plasmodium falciparum, with an IC50 of 0.98 µg/ml for the W2 Clone and weaker activity against the D6 Clone with an IC50 of 2.8 µg/ml. This biflavanone did not exhibit cytotoxicity, enhancing its potential as a therapeutic agent (Ahmed et al., 2001).

Antitumor Properties

7,7''-Di-O-methyltetrahydrohinokiflavone has shown significant antitumor activities. It was assayed against various human cancer cell lines, including HT-29 colon adenocarcinoma, NCl-H460 non-small cell lung carcinoma, MCF-7 breast cancer cells, OVCAR-3 ovarian adenocarcinoma, and RXF-393 renal cell carcinoma. The results indicated notable cytotoxic effects on these cell lines, highlighting its potential as an anticancer agent (Daniel et al., 2007).

Neuroprotective and Neuropsychiatric Applications

7,7''-Di-O-methyltetrahydrohinokiflavone, as part of the broader class of flavonoids, has been studied for its potential neuroprotective effects and applications in neuropsychiatric disorders. Research has explored its role in conditions like Alzheimer’s disease, Parkinson’s disease, depression, and memory impairment. Flavonoids like 7,7''-Di-O-methyltetrahydrohinokiflavone are being investigated for their ability to cross the blood-brain barrier and selectively activate specific receptors in the brain, contributing to their neuroprotective role (Yang & Zhu, 2021).

Antimicrobial and Antioxidant Activities

Studies have revealed that flavonoids, including compounds like 7,7''-Di-O-methyltetrahydrohinokiflavone, possess antimicrobial and antioxidant properties. These compounds have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. Their radical scavenging properties make them candidates for therapeutic applications in diseases mediated by oxidative stress and microbial infections (Cushnie & Lamb, 2005).

properties

Product Name

7,7''-Di-O-methyltetrahydrohinokiflavone

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

(2S)-5-hydroxy-6-[4-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C32H26O10/c1-38-20-11-21(34)29-22(35)13-24(41-26(29)12-20)17-5-9-19(10-6-17)40-32-28(39-2)15-27-30(31(32)37)23(36)14-25(42-27)16-3-7-18(33)8-4-16/h3-12,15,24-25,33-34,37H,13-14H2,1-2H3/t24-,25-/m0/s1

InChI Key

KVNWMXUTPZTXHZ-DQEYMECFSA-N

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C[C@H](O5)C6=CC=C(C=C6)O)OC)O

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)CC(O5)C6=CC=C(C=C6)O)OC)O

synonyms

7,7''-di-O-methyltetrahydro-hinokiflavone
7,7''-di-O-methyltetrahydrohinokiflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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